4-((O-tolyloxy)methyl)benzamide
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Overview
Description
4-((O-tolyloxy)methyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzamide group attached to a benzene ring substituted with a tolyloxy group.
Preparation Methods
The synthesis of 4-((O-tolyloxy)methyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and low reaction times. Industrial production methods often involve similar condensation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
4-((O-tolyloxy)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, especially in the presence of strong nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-((O-tolyloxy)methyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Benzamide derivatives are known for their therapeutic potential, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-((O-tolyloxy)methyl)benzamide involves its interaction with specific molecular targets. For instance, benzamides are known to inhibit enzymes like cyclooxygenase (COX), which play a role in inflammation . The compound may also interact with other proteins and pathways, leading to its observed biological effects.
Comparison with Similar Compounds
4-((O-tolyloxy)methyl)benzamide can be compared with other benzamide derivatives, such as:
6-chloro-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole: Known for its antiproliferative activity against cancer cell lines.
5(6)-chloro-2-((4-hydroxyphenoxy)methyl)-1H-benzimidazole: Exhibits antimicrobial properties. These compounds share structural similarities but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
4-[(2-methylphenoxy)methyl]benzamide |
InChI |
InChI=1S/C15H15NO2/c1-11-4-2-3-5-14(11)18-10-12-6-8-13(9-7-12)15(16)17/h2-9H,10H2,1H3,(H2,16,17) |
InChI Key |
FXVQAUIKSIVBGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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